3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid
Description
Properties
IUPAC Name |
3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZTCQLGNOUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585384 | |
| Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923129-16-2 | |
| Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Thiophene Derivatives
Thiophene-2-carboxylic acid can be prepared by oxidation of thiophene derivatives such as thiophene-2-carboxaldehyde or 2-acetylthiophene. A notable method involves catalytic oxidation using metal catalysts such as vanadium acetylacetonate (VO(acac)2), iron(III) acetylacetonate (Fe(acac)3), or molybdenum carbonyl (Mo(CO)6) in the presence of halohydrocarbons and methanol under elevated temperatures (130–175 °C). This method yields methyl esters of thiophene-2-carboxylic acid, which can be hydrolyzed to the free acid.
| Catalyst | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|
| VO(acac)2 | 175 | ~49 | Requires sealed tube/autoclave |
| Fe(acac)3 | 140 | ~57 | Efficient catalyst |
| Mo(CO)6 | 130 | ~65 | Mildest conditions |
Halogenation and Malonate Alkylation Route
An alternative route involves:
- Bromination of thiophene to 2-bromothiophene using halohydrocarbon and hydrobromic acid solvents at low temperatures (-10 to 0 °C).
- Coupling 2-bromothiophene with diethyl malonate under alkali conditions at elevated temperatures (90–120 °C) to form 2-(2-thiophene) diethyl malonate.
- Saponification and decarboxylation of the malonate ester to yield thiophene-2-carboxylic acid.
This method is noted for its simplicity and high yield.
Introduction of the Cyclopropylsulfamoyl Group
The key functionalization step is the formation of the sulfamoyl substituent at the 3-position of the thiophene ring. This is typically achieved by:
- Sulfonylation of 3-aminothiophene-2-carboxylic acid derivatives with cyclopropylsulfonyl chloride or related sulfonylating agents.
- The reaction proceeds under mild base conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- The sulfonamide bond formation is regioselective and yields the desired 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid.
Representative Synthetic Route Summary
Analytical and Purity Considerations
- The final compound is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the carboxylic acid and sulfamoyl groups.
- Purity is typically ensured by recrystallization or chromatographic techniques.
- Molecular weight confirmed as 247.3 g/mol with formula C8H9NO4S2.
Research Findings and Optimization Notes
- The oxidation step is critical and can be catalyzed by various metal complexes; catalyst choice affects yield and reaction temperature.
- The sulfonamide formation requires careful control of pH and temperature to avoid side reactions.
- The regioselectivity of substitution on the thiophene ring is well-established, favoring substitution at the 3-position when the 2-position is occupied by the carboxylic acid.
- Use of sealed tubes or autoclaves is recommended for high-temperature oxidation steps to maintain reaction integrity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidation with VO(acac)2 | Thiophene derivatives, CCl4, MeOH, 175 °C | Direct oxidation, moderate yield | High temperature, sealed system |
| Bromination + Malonate Route | Halohydrocarbon, HBr, diethyl malonate, base | High yield, simple process | Multi-step, requires bromination |
| Sulfonamide Formation | Cyclopropylsulfonyl chloride, base, solvent | Regioselective, mild conditions | Requires precursor amine |
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid is being studied for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds derived from this structure exhibit significant inhibitory effects against various bacteria.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Biological Studies
The compound's derivatives are being evaluated for their biological activities:
- Antimicrobial Activity : A recent study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, an MIC (Minimum Inhibitory Concentration) of 32 µg/mL was recorded against Staphylococcus aureus, and 64 µg/mL against Escherichia coli .
- Anticancer Activity : In vitro studies on human breast cancer cells (MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment .
Material Science
The compound is also being explored for its applications in developing advanced materials:
- Organic Semiconductors : Its unique structure allows it to be used as a building block in the synthesis of organic semiconductors, which are crucial for electronic devices.
- Corrosion Inhibitors : The chemical properties of this compound make it suitable for use in corrosion prevention applications in various industrial settings .
Case Study 1: Antimicrobial Efficacy Evaluation (2024)
- Objective : To assess the efficacy against various bacterial strains.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Case Study 2: Anticancer Activity Assessment (2023)
- Objective : To evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Case Study 3: Anti-inflammatory Properties Investigation (2025)
- Objective : To explore anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid with structurally related thiophene-carboxylic acid derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): The cyclopropylsulfamoyl group in the target compound enhances hydrogen-bonding capacity compared to simpler substituents like chlorine (as in 3-chlorothiophene-2-carboxylic acid). This is critical for binding to AmpC beta-lactamase, as evidenced by its co-crystal structure with the enzyme . In contrast, the trifluoromethyl group in PI-29326 () offers stronger electron withdrawal but may reduce solubility due to hydrophobicity.
- Aromatic vs. However, bulkier aromatic groups may hinder binding in sterically constrained enzyme active sites.
Solubility and Acidity
- The carboxylic acid moiety in all analogues contributes to aqueous solubility, but the cyclopropylsulfamoyl group introduces additional hydrogen-bond donors/acceptors, enhancing solubility over methyl-substituted derivatives (e.g., 3-methylthiophene-2-carboxylic acid) .
- Acidity trends: The sulfamoyl group (pKa ~1-2 for sulfonamides) increases acidity compared to methyl (pKa ~4.5) but is less acidic than trifluoromethyl (pKa ~0.5) .
Biological Activity
Overview
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. Its structural features, including the thiophene ring and sulfamoyl group, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C8H9NO4S2
- Molecular Weight : 239.29 g/mol
- CAS Number : 923129-16-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in viral replication and cellular processes. Research indicates that compounds with similar structures have been effective against Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential applications in antiviral therapy .
Antiviral Activity
Recent studies have focused on the compound's role as an inhibitor of HCV replication. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring and the sulfamoyl group can significantly enhance antiviral potency. For instance, derivatives of thiophene-2-carboxylic acid have been shown to exhibit strong inhibitory effects on HCV NS5B polymerase, which is crucial for viral RNA replication .
Anticancer Potential
In addition to its antiviral properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to interact with specific protein targets involved in cancer progression makes it a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
Q & A
Q. Basic: What are the standard synthetic routes for 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid?
- Methodological Answer : A typical synthesis involves coupling a thiophene-2-carboxylic acid derivative with cyclopropylsulfamoyl chloride. For example, analogous procedures (e.g., sulfonamide formation in thiophene systems) use anhydrides or activated intermediates under nitrogen, followed by reflux and purification via reverse-phase HPLC (e.g., methanol-water gradients) . Key steps include:
- Reagent selection : Cyclopropylsulfamoyl chloride as the sulfonamidation agent.
- Solvent : Dry CH₂Cl₂ for moisture-sensitive reactions.
- Purification : Gradient elution (30% → 100% methanol) to isolate the product.
Q. Advanced: How can reaction conditions be optimized to mitigate byproduct formation in sulfonamidation?
- Methodological Answer : Optimize temperature, stoichiometry, and catalyst use. For example:
- Temperature control : Maintain reflux conditions (40–50°C) to balance reaction rate and side reactions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide coupling.
- Stoichiometry : Use a 1.2:1 molar ratio of sulfamoyl chloride to thiophene precursor to minimize unreacted starting material .
II. Structural Characterization
Q. Basic: What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropyl (δ ~1.0–1.5 ppm) and sulfonamide (δ ~3.5–4.0 ppm) protons. Thiophene carbons appear at δ ~120–140 ppm in ¹³C spectra .
- IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and sulfonamide (1320–1350 cm⁻¹, asymmetric S=O stretch) functional groups .
- Melting point : Compare with literature values (e.g., analogous thiophene derivatives melt at 210–230°C) .
Q. Advanced: How can conflicting spectral data (e.g., overlapping peaks in NMR) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve proton-carbon correlations and assign overlapping signals.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled sulfonamide to isolate specific signals .
III. Stability and Reactivity
Q. Basic: What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer :
- Temperature : Store at ambient conditions (20–25°C) in a desiccator to prevent hydrolysis .
- Light sensitivity : Use amber glass vials to avoid photodegradation of the sulfonamide group.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the carboxylic acid moiety .
Q. Advanced: How does the compound’s stability vary under aqueous vs. anhydrous experimental conditions?
- Methodological Answer :
- Hydrolysis kinetics : Monitor degradation via HPLC in buffered solutions (pH 2–12). Sulfonamides are prone to hydrolysis in acidic media, while carboxylic acids may decarboxylate under basic conditions.
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict shelf life under stress (40–60°C, 75% RH) .
IV. Biological Activity and Mechanism
Q. Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to structural similarities to antibacterial thiophene derivatives .
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase, as sulfonamides are known inhibitors.
Q. Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
- Methodological Answer :
- Modification sites : Vary the cyclopropyl group (e.g., substituents on the ring) and sulfonamide linkage to assess impact on target binding.
- Computational docking : Model interactions with putative targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
- Metabolite profiling : Use LC-MS to identify active metabolites in cell-based assays .
Data Analysis and Reproducibility
Q. Basic: How should researchers address batch-to-batch variability in synthetic yield?
- Methodological Answer :
Q. Advanced: What strategies reconcile contradictory reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Systematic review : Compare reaction conditions (e.g., palladium catalyst loading, solvent polarity) across studies.
- Control experiments : Replicate studies using identical reagents and equipment to isolate variables.
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting reactivity .
Tables for Key Data
Table 1: Comparative Stability in Solvents
| Solvent | Degradation Rate (%/24h) | Observed Byproducts | Reference |
|---|---|---|---|
| Water (pH 7) | 5.2 | Cyclopropane sulfonic acid | |
| Methanol | 0.8 | None detected | |
| DMSO | 1.5 | Thiophene dimer |
Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO) | δ 1.2 (cyclopropane), δ 12.1 (COOH) | |
| IR | 1715 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) | |
| HPLC (RT) | 8.2 min (purity >98%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
